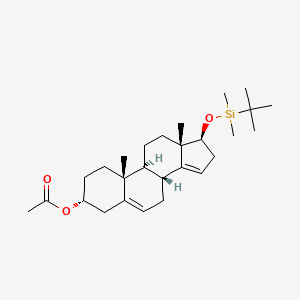

3-O-乙酰基-17-O-叔丁基二甲基甲硅烷基 5,14-雄甾二烯-3β,17β-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of steroidal compounds with specific functional groups, such as acetyl and tert-butyldimethylsilyl, involves complex organic reactions. For example, the synthesis of related steroids has been achieved through processes involving the treatment of intermediate compounds with specific reagents to introduce the desired functional groups (Numazawa et al., 2002). These processes require precise control over reaction conditions to achieve the desired stereochemistry and functional group placement.

Molecular Structure Analysis

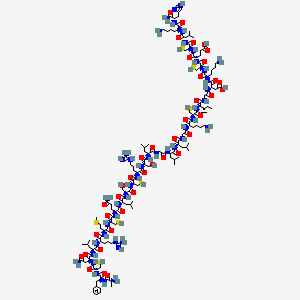

The molecular structure of steroids like "3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol" is characterized by a specific arrangement of carbon atoms in a fused ring system, with functional groups attached at various positions. The structure-activity relationship (SAR) analysis of these compounds provides insights into how changes in the molecular structure can affect the chemical properties and biological activity of the compound. Techniques such as NMR spectroscopy and molecular modeling are commonly used to analyze the structure and predict the conformation of such molecules (Levina et al., 2007).

科学研究应用

了解雄激素代谢物和脑功能

性腺类固醇激素与各种生理过程之间的复杂相互作用,包括生殖生理、性行为、应激反应、免疫功能、认知和神经保护,突显了这些激素的广泛影响。神经内分泌学中雄激素代谢物的作用是一个特别有趣的研究领域。研究表明,双氢睾酮代谢物 5α-雄甾烷,3β,17β-二醇 (3β-二醇) 通过下丘脑-垂体-肾上腺轴在应激反应中发挥重要的调节作用。重要的是,3β-二醇的作用不是通过雄激素受体介导的,而是通过雌激素受体介导的,突出了雄激素调节脑功能的新途径。这条替代途径需要重新评估以前的研究,并采用新的研究方法来破译雄激素受体信号通路 (Handa, Pak, Kudwa, Lund, & Hinds, 2008)。

生物加工和下游应用

该化合物与生物加工相关,特别是在 1,3-丙二醇和 2,3-丁二醇生产中。这些具有广泛应用的化学品可以生物合成,并且从发酵液中分离它们构成了生产成本的很大一部分。对生物产生的二醇的回收和纯化的研究强调了对高效、以产率和纯度为重点的方法的需求。这篇综述强调了推进分离技术的重要性,例如短链醇水两相萃取、渗透蒸发和反渗透,突出了对生物加工技术持续创新的需求 (Xiu & Zeng, 2008)。

燃料添加剂生产和环境影响

甲基叔丁基醚 (MTBE) 仍然是一种关键的燃料添加剂,可提高燃料性能并减少有害排放。MTBE 的合成涉及大量的甲醇,给获得纯 MTBE 带来了挑战。专注于各种聚合物膜分离甲醇/MTBE 混合物效率的研究表明,聚乙烯醇和醋酸纤维素等材料具有最佳的传输性能。这一研究领域对于提高燃料添加剂生产的环境和操作方面至关重要 (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020)。

属性

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFHJOVTZWTAMR-OSJZSDDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746923 |

Source

|

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

CAS RN |

61252-31-1 |

Source

|

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/no-structure.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)